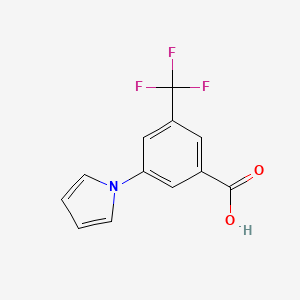

3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid is an organic compound that features a pyrrole ring and a trifluoromethyl group attached to a benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the introduction of the pyrrole ring and the trifluoromethyl group onto a benzoic acid scaffold. One common method involves the reaction of 3-bromo-5-(trifluoromethyl)benzoic acid with pyrrole in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones.

Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: 3-(1H-Pyrrol-1-YL)-5-methylbenzoic acid.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-Pyrrol-1-YL)benzoic acid: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

5-(Trifluoromethyl)benzoic acid: Lacks the pyrrole ring, which may influence its overall properties and applications.

Uniqueness

The presence of both the pyrrole ring and the trifluoromethyl group in 3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid (CAS No: 276861-97-3) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrrole ring and trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a candidate for further research in various therapeutic applications.

The molecular formula of this compound is C₁₂H₈F₃NO₂. Its structure is characterized by the following features:

- Pyrrole Ring : A five-membered aromatic ring that enhances biological interactions.

- Trifluoromethyl Group : Known for increasing lipophilicity and influencing the compound's reactivity.

Antioxidant Activity

Research indicates that compounds containing pyrrole and trifluoromethyl groups often exhibit antioxidant properties. For instance, studies have demonstrated that related compounds show significant scavenging activity against free radicals, which is critical in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that derivatives of this compound exhibit notable action against various bacterial strains, including drug-resistant pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Enzyme Inhibition

Molecular docking studies have revealed that this compound can effectively bind to target enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial in bacterial metabolism and survival. This suggests potential applications in developing new antibiotics .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antioxidant Mechanisms : A study utilized DPPH and ABTS assays to assess the antioxidant capacity, revealing a strong correlation between structural modifications and enhanced activity. The compound exhibited superior scavenging abilities compared to standard antioxidants like butylated hydroxyanisole (BHA) .

- Antimicrobial Evaluation : In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The presence of the trifluoromethyl group was linked to improved potency against resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH, ABTS assays | High scavenging activity compared to BHA |

| Antimicrobial | Disk diffusion method | Effective against multiple bacterial strains |

| Enzyme Inhibition | Molecular docking | Strong binding affinity to DHFR |

Propriétés

IUPAC Name |

3-pyrrol-1-yl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-3-1-2-4-16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZZBOWCXZQSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.